molecular formula C12H9N3O B15328761 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine

Cat. No.: B15328761
M. Wt: 211.22 g/mol
InChI Key: WTYLTNUZNFTRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a pyridin-3-yl group at position 2 and an amine group at position 4. This structure combines aromatic and electron-rich moieties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-benzoxazol-4-amine

InChI

InChI=1S/C12H9N3O/c13-9-4-1-5-10-11(9)15-12(16-10)8-3-2-6-14-7-8/h1-7H,13H2

InChI Key

WTYLTNUZNFTRNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CN=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with 2-aminobenzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

2.1.1 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine (CAS 61382-21-6)
  • Structural Difference : The amine group is at position 5 instead of 4.
  • The 5-amine isomer is reported with 97% purity, suggesting synthetic accessibility .
2.1.2 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine
  • Structural Difference : Pyridine is attached at position 2 instead of 3.
  • Impact : The pyridin-2-yl group may influence dipole moments and hydrogen-bonding capabilities compared to the pyridin-3-yl variant, though experimental data are unavailable .

Heterocyclic Core Modifications

2.2.1 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
  • Core Difference : Replaces benzoxazole with a 1,2,5-oxadiazole ring.
  • Impact: Oxadiazoles are known for high energy density and thermal stability, making them suitable for energetic materials. The absence of a fused benzene ring reduces aromaticity but enhances electron-deficient character .
2.2.2 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
  • Core Difference : Incorporates a pyrazolo[3,4-d]pyrimidine moiety.

Substituent Effects

2.3.1 2-(tert-butyl)-N-(4-(tert-butyl)-2,6-dimethylphenyl)benzo[d]oxazol-4-amine
  • Substituent Difference : Bulky tert-butyl groups replace the pyridin-3-yl group.
  • Impact : Increased steric hindrance may reduce binding efficiency in biological systems but improve lipid solubility and metabolic stability. Available in 27 g quantities, indicating scalable synthesis .
2.3.2 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (Compound 22)
  • Substituent Difference : Adds a piperidine ring and propynyloxy group.
  • Impact : The tertiary amine and alkyne functionalities enable click chemistry applications, while the piperidine moiety may enhance blood-brain barrier penetration .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
2-(Pyridin-3-yl)benzo[d]oxazol-4-amine Benzo[d]oxazole Pyridin-3-yl, 4-amine Potential drug candidate
2-(Pyridin-3-yl)benzo[d]oxazol-5-amine Benzo[d]oxazole Pyridin-3-yl, 5-amine High purity (97%)
2-(Pyridin-2-yl)benzo[d]oxazol-4-amine Benzo[d]oxazole Pyridin-2-yl, 4-amine Unreported electronic effects
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 2,5-Dimethylpyrrole High-energy material applications
2-(tert-butyl)-N-(4-(tert-butyl)-2,6-dimethylphenyl)benzo[d]oxazol-4-amine Benzo[d]oxazole tert-Butyl groups Enhanced solubility, steric hindrance

Research Findings and Implications

  • Synthetic Accessibility : Three-component coupling approaches (e.g., for Compound 22) highlight modular strategies for benzoxazole derivatives, though the target compound’s synthesis route remains unspecified .
  • Electronic Properties : Pyridin-3-yl substitution may offer superior coordination compared to pyridin-2-yl analogs, relevant for metal-organic frameworks or catalysis .
  • Biological Relevance : The amine group at position 4 allows for further functionalization, as seen in derivatives like Compound 22, which integrate pharmacophoric elements for targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.